Bis(2-benzyloxy-3-nitrophenyl)disulfide Bis(2-benzyloxy-3-nitrophenyl)disulfide
Brand Name: Vulcanchem
CAS No.: 37398-25-7
VCID: VC0016462
InChI: InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C26H20N2O6S2
Molecular Weight: 520.574

Bis(2-benzyloxy-3-nitrophenyl)disulfide

CAS No.: 37398-25-7

Cat. No.: VC0016462

Molecular Formula: C26H20N2O6S2

Molecular Weight: 520.574

* For research use only. Not for human or veterinary use.

Bis(2-benzyloxy-3-nitrophenyl)disulfide - 37398-25-7

Specification

CAS No. 37398-25-7
Molecular Formula C26H20N2O6S2
Molecular Weight 520.574
IUPAC Name 1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene
Standard InChI InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2
Standard InChI Key OQWRELPZIJGMOJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

Bis(2-benzyloxy-3-nitrophenyl)disulfide is an aromatic disulfide compound with the molecular formula C26H20N2O6S2 and a molecular weight of approximately 520.57 g/mol. This compound is registered under the Chemical Abstracts Service (CAS) number 37398-25-7 and is characterized by its distinctive chemical structure consisting of two benzyloxy-substituted nitrophenyl groups connected by a disulfide bridge .

Nomenclature and Identification

The compound is identified by several names in chemical literature and databases:

ParameterDescription
IUPAC Name1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene
Common NameBis(2-benzyloxy-3-nitrophenyl)disulfide
CAS Registry Number37398-25-7
Standard InChIKeyOQWRELPZIJGMOJ-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)N+[O-])N+[O-]
PubChem Compound ID71431178

Physical and Chemical Properties

Bis(2-benzyloxy-3-nitrophenyl)disulfide exhibits specific physical and chemical characteristics that influence its behavior in various applications. The following table summarizes its key physical and chemical properties:

PropertyValueReference
Molecular Weight520.574 g/mol
Physical StateSolid
Melting Point177.5-179.5°C
Boiling Point685.3°C at 760 mmHg
Density1.43 g/cm³
Flash Point368.2°C
SolubilitySlightly soluble in Chloroform, soluble in Ethyl Acetate
ColorNot specified in sources
Log PNot specified in sources

Structural Features

The structural hallmark of Bis(2-benzyloxy-3-nitrophenyl)disulfide is its disulfide bridge (S-S) connecting two identical aromatic moieties. Each moiety consists of:

  • A nitrophenyl group with the nitro substituent at position 3

  • A benzyloxy group at position 2

  • The disulfide linkage at position 5

This structure affords the molecule particular reactivity patterns, especially related to the disulfide bond, which can undergo reductive cleavage under appropriate conditions.

Synthesis and Chemical Reactions

Chemical Reactivity

The disulfide bond in Bis(2-benzyloxy-3-nitrophenyl)disulfide represents the most reactive site in the molecule, susceptible to various transformations:

  • Reductive Cleavage: The disulfide bond can be cleaved under reducing conditions to generate the corresponding thiol derivatives.

  • Exchange Reactions: Disulfides can participate in exchange reactions with other thiols, a property that is particularly useful in protein chemistry.

  • Oxidation Reactions: The disulfide moiety can undergo further oxidation to form sulfoxides or sulfones under appropriate oxidative conditions.

Applications in Research and Industry

Protein Chemistry Applications

One of the most significant applications of Bis(2-benzyloxy-3-nitrophenyl)disulfide lies in protein chemistry, particularly in the study of protein-protein interactions:

"Its ability to form disulfide bonds makes it a useful tool for covalently linking proteins, which can later be separated under reducing conditions. This property is crucial for understanding protein structure and function."

The compound serves as a chemical crosslinker that can help researchers:

  • Study protein complex formation

  • Investigate protein-protein interactions

  • Explore protein structures and conformational changes

  • Develop methods for protein conjugation

Comparative Analysis with Related Compounds

Comparison with Other Disulfide Compounds

To better understand the properties and applications of Bis(2-benzyloxy-3-nitrophenyl)disulfide, it's instructive to compare it with structurally related disulfide compounds:

CompoundCAS NumberMolecular WeightKey FeaturesReference
Bis(2-benzyloxy-3-nitrophenyl)disulfide37398-25-7520.574Contains benzyloxy and nitrophenyl groups
Bis(3-nitrophenyl) disulfide537-91-7308.33Simpler structure without benzyloxy groups
Disulfide-functionalized enaminonesNot specifiedVariesContain enaminone functionality alongside disulfide

Bis(3-nitrophenyl) disulfide (CAS: 537-91-7) is a structurally simpler analog with a molecular weight of 308.33 g/mol and a melting point of 78-80°C . The absence of the benzyloxy groups results in different physical properties and potentially different reactivity patterns compared to Bis(2-benzyloxy-3-nitrophenyl)disulfide.

Current Research and Future Perspectives

Current research involving disulfide compounds like Bis(2-benzyloxy-3-nitrophenyl)disulfide spans multiple scientific disciplines:

Protein Research

The compound's ability to form reversible disulfide bonds makes it valuable in protein research, especially for:

  • Studying protein folding and stability

  • Investigating disulfide-mediated protein-protein interactions

  • Developing new protein conjugation methodologies

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